Physicochemical Differentiation from the 6-(4-Methoxyphenyl)pyridazin-3-yl Analog
The target compound, N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (C20H26N4O3, MW 370.4), demonstrates a significantly lower molecular weight and lipophilicity compared to the closely related analog N-(4-methoxyphenethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide (C26H30N4O3, MW 446.5) . This difference arises from the substitution of the 6-methoxy group with a bulkier 4-methoxyphenyl ring. The lower MW and reduced aromatic surface area of the target compound predict improved solubility and permeability based on classical drug-likeness guidelines, making it a more tractable starting point for hit-to-lead optimization when oral bioavailability is a key project criterion.
| Evidence Dimension | Molecular Weight (computed) |
|---|---|
| Target Compound Data | 370.4 g/mol |
| Comparator Or Baseline | N-(4-methoxyphenethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide: 446.5 g/mol |
| Quantified Difference | Delta = -76.1 g/mol (-17.1%) |
| Conditions | Computed from molecular formula; data from vendor specifications . |
Why This Matters
A 17% lower molecular weight often correlates with better permeability and solubility, which are critical for lead selection in oral drug discovery programs.
